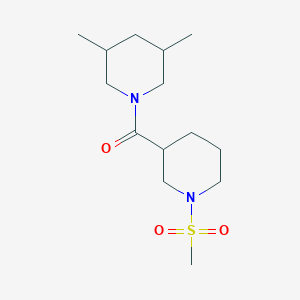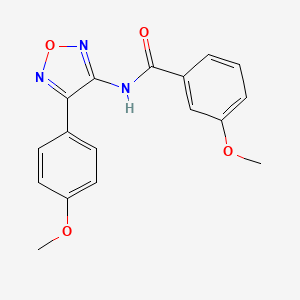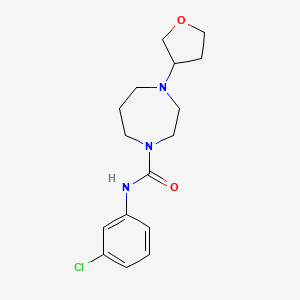
Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate” is a chemical compound with the molecular formula C13H16ClNO4S2. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a sulfonyl group attached to a 3-chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a sulfonyl group, and a 3-chlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The sulfonyl group might be susceptible to nucleophilic attack, and the pyrrolidine ring might undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the sulfonyl group might increase its polarity .Applications De Recherche Scientifique
Molecular Structure and Interactions
The study of molecular structures similar to "Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate" often involves understanding the conformational and crystallographic characteristics of these compounds. For instance, compounds with chlorophenyl rings, thiophene rings, and acetate side chains have been examined for their planarity and rotational possibilities within molecules, contributing to our understanding of molecular interactions and stability. Such studies are fundamental for designing molecules with desired physical and chemical properties (Sivakumar et al., 1995) [https://consensus.app/papers/1‐p‐chlorophenyl‐5α‐methoxycarbonylmethyl‐4β‐2‐thienylpyrrolidin‐2‐one-sivakumar/b3461a393a525565a5129a4f03fc63c8/?utm_source=chatgpt].
Synthesis and Characterization
Research into similar compounds often focuses on their synthesis, crystal structure, and detailed characterization through techniques like NMR, FT-IR, MS, and HRMS. These studies not only contribute to the chemical synthesis field but also provide insights into the molecular structure, aiding in the design of molecules with specific functions (Nural et al., 2018) [https://consensus.app/papers/synthesis-crystal-structure-studies-acid-dissociation-nural/6e8d421d30ae5c0db0eb903affa38364/?utm_source=chatgpt].
Catalytic and Synthetic Applications
Compounds with pyrrolidine and related sulfonate groups have been explored for their roles as catalysts in chemical syntheses, including the creation of novel compounds and intermediates. These studies highlight the potential use of similar compounds in facilitating chemical reactions, showcasing their importance in organic synthesis and pharmaceutical chemistry (Tamaddon & Azadi, 2018) [https://consensus.app/papers/nicotinium-methane-sulfonate-liquid-catalyst-synthesis-tamaddon/9a1708db524950bda13a69fd6106f62a/?utm_source=chatgpt].
Potential Pharmaceutical Applications
While the direct applications of "Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate" in pharmaceuticals are not specified, the structural elements present in this compound, such as the pyrrolidine ring and sulfonate groups, are often explored for their pharmaceutical relevance. Research into related compounds can lead to the development of new drugs and therapeutic agents, underlining the importance of studying such chemicals (Yelm, 1999) [https://consensus.app/papers/simple-method-situ-generation-thiols-from-thioacetates-yelm/4172258c4547561abaa60789f53e31e9/?utm_source=chatgpt].
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S2/c1-19-13(16)9-20-11-5-6-15(8-11)21(17,18)12-4-2-3-10(14)7-12/h2-4,7,11H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPLYHTZAFGQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-fluorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2947287.png)
![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone](/img/structure/B2947290.png)
![(2R,3R)-2-[2-(4-Fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2947291.png)

![1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2947293.png)
![([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile](/img/structure/B2947296.png)

![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2947300.png)
![2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2947301.png)